Mycobactin P

描述

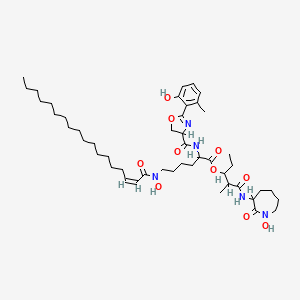

Mycobactin P is a siderophore first isolated from Mycobacterium phlei and is critical for iron acquisition in mycobacteria, enabling growth under iron-limiting conditions . Structurally, it consists of a salicylic acid residue, a (+)-β-hydroxybutyric acid residue, and variable fatty acid side chains (C18–C21), with four closely related isoforms differing in these side chains . This compound forms stable iron complexes (ferric this compound) and belongs to the sideramine class, though it exhibits unique biological specificity compared to other siderophores like ferrichromes and ferrioxamines . Its role in promoting the growth of Mycobacterium johnei has been extensively studied, with effective concentrations ranging from 4–20 µg/ml in turbidimetric assays .

科学研究应用

Role in Iron Acquisition and Pathogenicity

Mycobactin P plays a pivotal role in the iron acquisition of Mycobacterium tuberculosis, particularly under iron-limiting conditions. The mbt gene cluster is responsible for mycobactin biosynthesis, which is upregulated in response to low iron availability in the host. Disruption of mycobactin biosynthesis leads to significant attenuation of M. tuberculosis growth and virulence, highlighting its importance as a target for therapeutic interventions .

Case Study: Disruption of Mycobactin Biosynthesis

- Study : Disruption of the mbtE gene in M. tuberculosis.

- Findings : The mutant strain exhibited altered colony morphology and reduced growth in macrophages. In guinea pigs, this strain showed a significantly lower bacillary load compared to wild-type infections, underscoring the potential for developing therapies targeting mycobactin biosynthesis .

Development of Mycobactin Analogues

Research has focused on synthesizing mycobactin analogues to inhibit mycobacterial growth and overcome antimicrobial resistance. These analogues can serve as lead compounds for new antitubercular agents.

Table: Summary of Mycobactin Analogues and Their Efficacy

| Compound Name | Structure Type | MIC90 (GAST) | MIC90 (GAST-Fe) | Target Selectivity Index |

|---|---|---|---|---|

| Compound 1 | Pyrazoline | 4 µg/mL | 128 µg/mL | 32 |

| Compound 2 | Hydroxyphenyl-pyrazole | 8 µg/mL | 256 µg/mL | 32 |

These compounds have shown promising results in vitro, demonstrating higher efficacy against strains cultured under iron-deprived conditions .

Implications for Drug Resistance

This compound analogues have been investigated for their potential to inhibit efflux pumps in mycobacteria, which are known to contribute to drug resistance. Recent studies have identified compounds that effectively inhibit the MmpL4/5 efflux pump proteins, enhancing the efficacy of existing antitubercular drugs like bedaquiline.

Case Study: Efflux Pump Inhibition

- Study : Investigation of a novel pyrazoline compound.

- Findings : The compound exhibited significant efflux pump inhibitory activity against M. smegmatis and M. abscessus, suggesting a potential adjunctive treatment strategy to combat drug-resistant strains .

Therapeutic Potential in Host-Directed Therapies

The disruption of mycobactin biosynthesis not only affects bacterial survival but also opens avenues for host-directed therapies aimed at modulating the immune response against tuberculosis.

Table: Therapeutic Strategies Targeting Mycobactin Biosynthesis

| Strategy | Mechanism | Expected Outcome |

|---|---|---|

| Inhibition of Mbt enzymes | Disrupts mycobactin production | Reduced bacterial virulence |

| Use of mycobactin analogues | Competes with natural mycobactins | Enhanced efficacy of existing antibiotics |

| Host-directed therapies | Modulates immune response | Improved clearance of infection |

These strategies highlight the potential for integrating mycobactin-targeting approaches into broader therapeutic regimens against tuberculosis .

Future Directions and Research Needs

Future research should focus on:

- Expanding the library of mycobactin analogues with diverse structures.

- Conducting extensive pharmacokinetic studies to evaluate the efficacy and safety profiles of these compounds.

- Exploring synergistic effects with existing antibiotics to enhance treatment outcomes against resistant strains.

常见问题

Basic Research Questions

Q. What standardized protocols are recommended for extracting and purifying Mycobactin P from Mycobacterium species?

- This compound extraction involves disrupting mycobacterial cells (e.g., via ethanol and chloroform), followed by purification using aluminum oxide chromatography. For slow-growing species like M. avium subsp. paratuberculosis (MAP), cells are incubated for 8 weeks in high-iron media (200 µg/L) to maximize yield. Fast-growing species (e.g., M. fortuitum) require 3-week incubations. Purification efficiency should be validated using UV-spectroscopy or mass spectrometry .

Q. How do iron concentrations in growth media influence this compound production in MAP?

- MAP cannot synthesize sufficient mycobactin endogenously and requires exogenous supplementation. High-iron media (200 µg/L) is essential for minimal growth and mycobactin production, while low- or medium-iron conditions inhibit growth entirely. Dorset and Henley’s media are optimal for controlled studies .

Q. What criteria define the selection of Mycobacterium species for comparative this compound studies?

- Prioritize species with contrasting growth rates (e.g., fast-growing M. smegmatis vs. slow-growing M. tuberculosis) and iron-acquisition mechanisms. Include species like M. phlei and M. microti to assess mycobactin structural variability and bioactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound bioactivity observed across experimental models?

- Standardize growth assays using iron-deficient media and identical incubation periods (e.g., 2 months for MAP). Normalize mycobactin quantities by cell biomass (µg/g cells) and validate bioactivity via growth curves. Replicate experiments with mycobactins from high-yield species (e.g., M. fortuitum) as positive controls .

Q. What experimental designs mitigate variability when comparing this compound efficacy across species?

- Use a factorial design with:

- Intervention: this compound extracted from target species (e.g., M. tuberculosis, M. phlei).

- Comparison: Negative controls (no mycobactin) and positive controls (commercially available siderophores).

- Outcome: MAP growth rates quantified via optical density or colony-forming units (CFUs).

- Timeframe: 8-week incubation to account for slow growth .

Q. How should genomic and metabolomic data be integrated to study this compound biosynthesis pathways?

- Combine RNA sequencing (to identify biosynthetic gene clusters) with LC-MS metabolomics (to detect mycobactin intermediates). Cross-reference findings with databases like KEGG or MetaCyc to map pathway variations between fast- and slow-growing species .

Q. What strategies address low this compound yields in MAP cultures?

- Optimize media pH (6.8–7.2) and supplement with hemin or ferric citrate to mimic host iron sources. Co-culture MAP with iron-scavenging helper bacteria (e.g., Staphylococcus aureus) to induce stress-responsive mycobactin production .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework structure this compound research questions?

- P (Population): MAP-infected macrophage models.

- I (Intervention): this compound supplementation (10–100 µg/mL).

- C (Comparison): Iron-rich vs. iron-depleted conditions.

- O (Outcome): Bacterial survival rates (CFU counts).

- T (Time): 72-hour post-infection assays .

Q. What statistical methods are appropriate for analyzing this compound growth assay data?

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., mycobactin sources). For time-series data, apply linear mixed-effects models to account for repeated measurements .

Q. Data Contradiction and Reproducibility

Q. How can researchers ensure reproducibility in this compound extraction protocols?

- Adhere to the Beilstein Journal of Organic Chemistry guidelines: document solvent ratios (e.g., ethanol:chloroform = 3:1), centrifugation parameters (10,000 ×g, 20 minutes), and chromatographic column dimensions. Include step-by-step protocols in supplementary materials .

Q. What factors explain conflicting reports on this compound’s role in iron acquisition?

相似化合物的比较

Comparison with Similar Mycobactins

Structural Differences

Table 1: Structural Comparison of Mycobactin P with Other Mycobactins

- Mycobactin T: Isolated from M. tuberculosis, it replaces this compound’s aromatic acid with salicylic acid and uses (+)-β-hydroxybutyric acid instead of (-)-3-hydroxy-2-methylpentanoic acid. Its fatty acid chains are non-n-saturated or Δ2-unsaturated, contributing to distinct growth promotion patterns in M. johnei .

- Mycobactin J : A P-type mycobactin from M. avium, it shares structural similarities with this compound but is associated with pathogenicity in Johne’s disease .

Functional and Genetic Diversity

- Biosynthesis : this compound and T differ in biosynthesis pathways due to variations in aromatic and hydroxy acid residues. These differences correlate with host specificity (M. phlei vs. M. tuberculosis) .

- Genetic Regulation : The mbt gene cluster, responsible for mycobactin synthesis, varies between mycobacterial species. For example, M. tuberculosis mutants lacking mbtB show impaired growth and virulence .

Methodological Considerations in Assaying Mycobactins

- Turbidimetric Assays : Method 1 (4–20 µg/ml range) and Method 2 (improved reproducibility) are used to measure growth promotion. Mycobactin T’s sensitive range (2–10 µg/ml) is narrower than this compound’s .

- Competitive Assays : Chromium this compound antagonizes iron this compound, highlighting the importance of metal coordination in functional studies .

Therapeutic and Diagnostic Implications

- Drug Targeting: Mycobactin biosynthesis pathways are promising targets for tuberculosis treatment. Mycobactin S (a stereoisomer of T from M. smegmatis) inhibits M.

- Conjugate Therapeutics : Mycobactin-artemisinin conjugates exhibit potent anti-TB activity (MIC = 0.39 µg/mL), leveraging mycobactin’s iron-scavenging role for targeted drug delivery .

属性

CAS 编号 |

1264-66-0 |

|---|---|

分子式 |

C47H75N5O10 |

分子量 |

870.14 |

IUPAC 名称 |

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(Z)-octadec-2-enoyl]amino]hexanoate |

InChI |

InChI=1S/C47H75N5O10/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30-41(54)51(59)31-23-22-28-37(49-44(56)38-33-61-45(50-38)42-34(3)26-25-29-39(42)53)47(58)62-40(6-2)35(4)43(55)48-36-27-21-24-32-52(60)46(36)57/h20,25-26,29-30,35-38,40,53,59-60H,5-19,21-24,27-28,31-33H2,1-4H3,(H,48,55)(H,49,56)/b30-20- |

InChI 键 |

XZGYBQIQSLSHDH-COEJQBHMSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CC(=O)N(CCCCC(C(=O)OC(CC)C(C)C(=O)NC1CCCCN(C1=O)O)NC(=O)C2COC(=N2)C3=C(C=CC=C3O)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Mycobactin P; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。